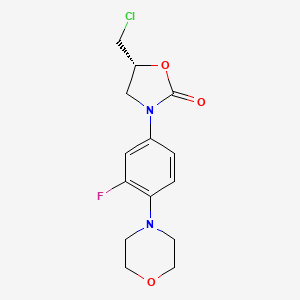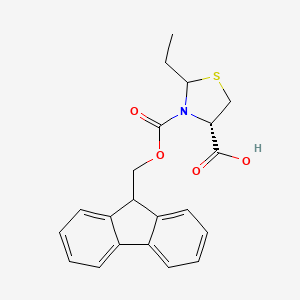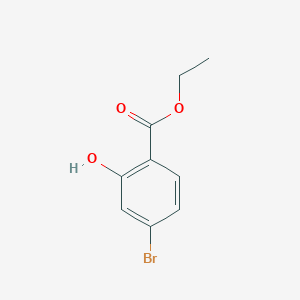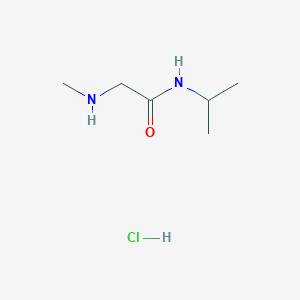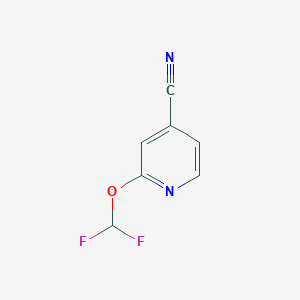
2-(Difluoromethoxy)isonicotinonitrile
説明
2-(Difluoromethoxy)isonicotinonitrile is a chemical compound with the molecular formula C7H4F2N2O . It is used for research purposes and is not intended for human or veterinary use.
Synthesis Analysis
The synthesis of difluoromethoxylated nitrogen-containing heterocycles, such as 2-(Difluoromethoxy)isonicotinonitrile, can be achieved from the corresponding α-(difluoromethoxy)ketones as versatile building blocks . Pyrazoles, isoxazoles, and pyrimidines could be obtained via an enaminone intermediate, whereas in the direct reaction of α-(difluoromethoxy)ketones with arylhydrazines, a Fischer indole synthesis was achieved .Molecular Structure Analysis
The molecular structure of 2-(Difluoromethoxy)isonicotinonitrile is represented by the molecular formula C7H4F2N2O . The compound has a molecular weight of 170.12 g/mol.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(Difluoromethoxy)isonicotinonitrile include a molecular weight of 170.12 g/mol. More detailed properties are not provided in the available sources.科学的研究の応用
1. Thermally Activated Delayed Fluorescence (TADF) Emitter in Organic Light-Emitting Diodes (OLEDs)
- Application Summary : A new blue thermally activated delayed fluorescence emitter based on isonicotinonitrile has been designed and synthesized . This has tremendous potential in display and lighting applications .
- Methods and Procedures : The isonicotinonitrile-based emitter was used in organic light-emitting diodes (OLEDs) that exhibited bright blue electroluminescence (EL) emission . The emitters should possess a small energy splitting (Δ EST) between the S 1 and T 1 states, enabling efficient reverse intersystem crossing (RISC) assisted by thermal energy .
- Results and Outcomes : The OLEDs that employed the isonicotinonitrile-based emitter exhibited a maximum EL quantum efficiency of 12.8% . The internal quantum efficiencies ( ηint) can reach nearly 100% without precious metals being used .
2. Thermally Activated Delayed Fluorescence (TADF) Emitters in Organic Light-Emitting Diodes (OLEDs)
- Application Summary : Two thermally activated delayed fluorescence (TADF) emitters, ICzCN and ICzCYP, were developed to apply to organic light-emitting diodes (OLEDs) . These emitters involve indolocarbazole (ICz) donor units and nicotinonitrile acceptor units with a twisted donor-acceptor-donor (D-A-D) structure .
- Methods and Procedures : Depending on the position of the cyano-substituent, ICzCN has a symmetric structure by introducing donor units at the 3,5-position of isonicotinonitrile, and ICzCYP has an asymmetric structure by introducing donor units at the 2,6-position of nicotinonitrile .
- Results and Outcomes : The external quantum efficiency ( ηext) was 14.8% for ICzCN and 14.9% for ICzCYP, and both achieved a low turn-on voltage ( Von) of less than 3.4 eV . The Lmax of ICzCN reached over 10000 cd m −2 .
3. Key Structural Motif in Active Agrochemical and Pharmaceutical Ingredients
- Application Summary : Trifluoromethylpyridines, which include “2-(Difluoromethoxy)isonicotinonitrile”, are used as a key structural motif in active agrochemical and pharmaceutical ingredients . They have unique physicochemical properties due to the combination of the fluorine atom and the pyridine moiety .
- Methods and Procedures : The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives are being studied in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
- Results and Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
4. Intermediate in the Synthesis of Fluorinated Organic Chemicals
- Application Summary : Trifluoromethylpyridines, including “2-(Difluoromethoxy)isonicotinonitrile”, are used as intermediates in the synthesis of fluorinated organic chemicals . These compounds have unique physicochemical properties due to the combination of the fluorine atom and the pyridine moiety .
- Methods and Procedures : The development of fluorinated organic chemicals is becoming an increasingly important research topic . In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated . Around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group .
- Results and Outcomes : The biological activities of trifluoromethylpyridine (TFMP) derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . It is expected that many novel applications of TFMP will be discovered in the future .
Safety And Hazards
将来の方向性
The development of alternative fluorinated groups, such as the difluoromethoxy group, is highly necessary . The difluoromethoxy group, still rarely encountered, is an interesting alternative . The recent advances in visible-light photocatalytic synthesis of these moieties will likely render their introduction routine as a part of drug design and drug discovery processes .
特性
IUPAC Name |
2-(difluoromethoxy)pyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2N2O/c8-7(9)12-6-3-5(4-10)1-2-11-6/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTAIBGRHEXLHRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C#N)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10673300 | |
| Record name | 2-(Difluoromethoxy)pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Difluoromethoxy)isonicotinonitrile | |
CAS RN |
943845-24-7 | |
| Record name | 2-(Difluoromethoxy)-4-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=943845-24-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Difluoromethoxy)pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(difluoromethoxy)pyridine-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






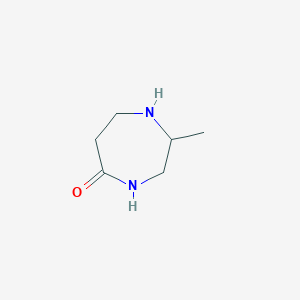




![(R)-Methyl 2-amino-3-(4'-fluoro-[1,1'-biphenyl]-4-yl)propanoate hydrochloride](/img/structure/B1391437.png)
